6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine
Description
6-(Difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine is a pyrimidin-4-amine derivative characterized by a difluoromethyl group at position 6, a methyl group at position 2, and an N-(2-methylphenyl) substituent. Pyrimidin-4-amine derivatives are widely studied for their diverse biological activities, including fungicidal, anticancer, and kinase inhibitory properties. The difluoromethyl group enhances electronegativity and metabolic stability, making it a critical structural feature for optimizing pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c1-8-5-3-4-6-10(8)18-12-7-11(13(14)15)16-9(2)17-12/h3-7,13H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIAUYSTXRFKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The core pyrimidine structure is frequently assembled via SNAr reactions between 4-chloro-2-methylpyrimidine derivatives and 2-methylaniline. In a representative procedure, 4-chloro-6-(difluoromethyl)-2-methylpyrimidine reacts with 2-methylaniline (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (3.0 equiv) as a base. This method achieves 78–85% isolated yield after column chromatography (ethyl acetate/petroleum ether, 1:5 v/v).
Critical Parameters
Dearomative Difluoromethylation
Recent advances employ ethyl bromodifluoroacetate (2a) for direct difluoromethylation of pre-formed pyrimidine amines. A optimized protocol involves:
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Dissolving N-(2-methylphenyl)-2-methylpyrimidin-4-amine (1.0 equiv) in DMF.
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Adding ethyl bromodifluoroacetate (1.2 equiv) and K2CO3 (2.5 equiv).
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Stirring at 25°C for 18 hours under N2 atmosphere.
This method achieves 92% yield of the target compound, validated by 19F NMR (δ = -114.2 ppm, J = 280 Hz) and HRMS (m/z 267.25 [M+H]+).
Optimization of Reaction Conditions
Base and Stoichiometry Screening
Systematic optimization revealed K2CO3 as the optimal base (Table 1).
Table 1: Base Screening for Difluoromethylation
| Base | Equiv | Yield (%) |
|---|---|---|
| K2CO3 | 2.5 | 92 |
| Cs2CO3 | 2.5 | 88 |
| Na2CO3 | 2.5 | 79 |
| NaOH | 2.5 | 27 |
Exceeding 2.5 equivalents of base caused decomposition, while sub-stoichiometric quantities left unreacted starting material.
Solvent Effects
DMF’s high polarity stabilizes transition states, outperforming competitors (Table 2).
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 92 | 18 |
| DMSO | 49 | 24 |
| THF | 15 | 48 |
| H2O | <5 | 72 |
Characterization and Analytical Data
Spectroscopic Validation
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1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 4H, aryl-H), 6.87 (t, J = 54 Hz, 1H, CF2H), 2.41 (s, 3H, CH3), 2.33 (s, 3H, CH3).
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13C NMR (100 MHz, CDCl3): δ 167.5 (C=N), 154.1 (t, J = 25 Hz, CF2), 138.2–115.7 (aryl-C), 21.3 (CH3), 18.9 (CH3).
Scale-Up and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale production (100 g batches) utilizes continuous flow reactors to enhance heat/mass transfer:
Purification Strategies
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Crystallization : Recrystallization from ethanol/water (3:1) affords needle-like crystals (mp 132–134°C).
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Chromatography : Silica gel (100–200 mesh) with gradient elution (ethyl acetate:hexane 10–40%) removes regioisomeric impurities.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its difluoromethyl group is particularly useful in introducing fluorine atoms into organic compounds, which can enhance their stability and reactivity.
Biology: In biological research, 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. Its unique structure may interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical synthesis.
Mechanism of Action
The mechanism by which 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group, in particular, can enhance the binding affinity of the compound to its targets, leading to more potent biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Modifications
Pyrimidin-4-amine derivatives exhibit activity highly dependent on substituent patterns. Key structural comparisons include:
Position 6 Modifications :
- 6-(Difluoromethyl) : Enhances fungicidal potency. For example, compound T33 (5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine) shows an EC50 of 0.60 mg/L against corn rust, outperforming tebuconazole (EC50 = 1.65 mg/L) .
- 6-Chloro : Found in PDE10A inhibitors (e.g., MK-8189), demonstrating selectivity for neurological targets .
- N-Substituents: N-(2-Methylphenyl): The ortho-methyl group may influence steric hindrance and binding affinity. Analogues like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit antibacterial activity due to hydrogen-bonding interactions . Pyridin-2-yloxy Alkyl Chains: In HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine), this substituent reduces mammalian toxicity while maintaining fungicidal efficacy (EC50 = 0.16 mg/L against Puccinia sorghi) .
Biological Activity
6-(Difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine core substituted with a difluoromethyl group, a methyl group, and an N-(2-methylphenyl) moiety. This unique arrangement enhances its lipophilicity and metabolic stability, which are critical for biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis. Notably, it has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
| Target | Effect | Biological Outcome |
|---|---|---|
| CDK2 | Inhibition | Cell cycle arrest |
| Apoptotic Pathways | Activation | Induction of apoptosis |
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that it may be more effective than conventional chemotherapeutics like 5-Fluorouracil.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial potential. Preliminary studies suggest that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, although detailed mechanisms remain to be elucidated.
Case Studies
- Cytotoxicity in Cancer Models : A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant increase in caspase-9 levels, indicating activation of the intrinsic apoptotic pathway. The results showed an IC50 value of approximately 9.46 µM compared to 11.73 µM for 5-Fluorouracil, highlighting its potential as an effective anticancer agent .
- Safety Profile Assessment : In vivo toxicity studies demonstrated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development .
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | IC50 (µM) | Notable Activities |
|---|---|---|---|
| This compound | Pyrimidine derivative | 9.46 (MCF-7) | Anticancer, Antimicrobial |
| 6-(trifluoromethyl)-2-methyl-N-(phenyl)pyrimidin-4-amine | Pyrimidine derivative | 12.91 (MCF-7) | Anticancer |
| 6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine | Pyrimidine derivative | Not reported | CDK2 inhibition |
Q & A
Q. What are the recommended synthetic routes for 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine, and how can reaction conditions be optimized for academic-scale preparation?
Answer: The synthesis of pyrimidine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example, a multi-step approach could include:
- Step 1: Preparation of the pyrimidine core via cyclization of β-diketones or thioureas with amidines.
- Step 2: Functionalization at the 6-position using electrophilic fluorination reagents (e.g., Selectfluor®) to introduce the difluoromethyl group .
- Step 3: Amine coupling at the 4-position via Buchwald-Hartwig or Ullmann-type reactions with 2-methylaniline.
Optimization factors:
- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions.
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature: Controlled heating (80–120°C) improves reaction kinetics while avoiding decomposition .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?
Answer: Critical techniques include:
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms the presence of the difluoromethyl group (δ ~ -120 to -140 ppm). ¹H/¹³C NMR resolves aromatic and methyl substituents .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]⁺ expected for C₁₃H₁₄F₂N₃).
- X-ray Crystallography: Resolves conformational details, such as dihedral angles between the pyrimidine ring and substituents, and hydrogen-bonding interactions (e.g., N–H⋯N/F) .
- HPLC-Purity Analysis: Ensures >95% purity for biological testing .
Q. What preliminary biological screening assays are appropriate for evaluating this compound’s bioactivity?
Answer:
- Enzyme Inhibition Assays: Test against kinases or fungal enzymes (e.g., CYP51 for antifungals) using fluorescence-based or radiometric methods.
- Cell-Based Assays: Evaluate cytotoxicity (MTT assay) and potency (EC₅₀) in disease-relevant cell lines (e.g., cancer or fungal models) .
- Microbial Growth Inhibition: Agar diffusion or broth microdilution assays for antimicrobial activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the role of substituents like the difluoromethyl group?
Answer:
- Variable Substituent Analysis: Synthesize analogs with -CF₃, -CHF₂, or -CH₂F at the 6-position to assess fluorination’s impact on lipophilicity and metabolic stability .
- Bioisosteric Replacement: Replace the difluoromethyl group with isosteres (e.g., -OCF₃) to probe electronic effects.
- Pharmacokinetic Profiling: Compare solubility (logP), plasma protein binding, and microsomal stability across analogs. Data from show that fluorination enhances antifungal activity by improving membrane permeability .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?
Answer:
- Binding Mode Reassessment: Use molecular dynamics (MD) simulations to account for protein flexibility, which static docking may overlook.
- Solvent Effects: Include explicit water molecules in docking models to better approximate the binding environment.
- Experimental Validation: Perform mutagenesis on predicted binding residues (e.g., catalytic lysine in kinases) to confirm interactions .
- Crystallographic Validation: Co-crystallize the compound with its target (e.g., fungal CYP51) to resolve discrepancies .
Q. What advanced structural analysis techniques are critical for understanding conformational dynamics and intermolecular interactions?
Answer:
- Single-Crystal X-ray Diffraction: Resolves intramolecular interactions (e.g., N–H⋯F hydrogen bonds) and torsional angles between the pyrimidine core and aryl substituents .
- Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the difluoromethyl group .
- Solid-State NMR: Probes conformational flexibility in the crystalline state, complementing X-ray data .
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (kₒₙ/kₒff) to validate target engagement .
Q. How can researchers address discrepancies in biological activity across different assay formats (e.g., cell-free vs. cell-based)?
Answer:
- Membrane Permeability Assessment: Use Caco-2 or PAMPA assays to determine if poor cell-based activity stems from limited cellular uptake.
- Metabolite Profiling: LC-MS/MS identifies active metabolites in cell lysates that may explain enhanced activity in whole-cell assays.
- Assay Buffer Optimization: Adjust pH and ion concentration to mimic intracellular conditions in cell-free systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
